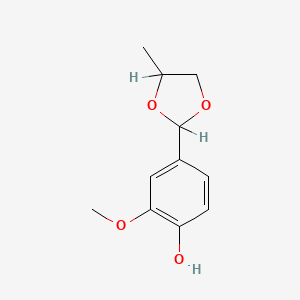

2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

描述

2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS: 68527-74-2), also known as vanillin propylene glycol acetal, is a synthetic compound derived from vanillin. Its molecular formula is C₁₁H₁₄O₄ (molecular weight: 210.23 g/mol), featuring a 1,3-dioxolane ring (5-membered cyclic acetal) substituted with a methyl group and a methoxyphenol moiety . It is primarily used as a flavoring agent in the food industry due to its stability and controlled release of vanillin-like aroma .

属性

IUPAC Name |

2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-6-14-11(15-7)8-3-4-9(12)10(5-8)13-2/h3-5,7,11-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGCVZIIIHRESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC(=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867661 | |

| Record name | Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, viscous liquid; Sweet, vanilla aroma | |

| Record name | Vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water and fat; soluble in triacetin, Soluble (in ethanol) | |

| Record name | Vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.196-1.206 | |

| Record name | Vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68527-74-2 | |

| Record name | Vanillin propylene glycol acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillin propylene glycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIN PROPYLENE GLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6C2S16A8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

生物活性

2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol is a phenolic compound characterized by a methoxy group and a dioxolane substituent. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, cosmetics, and food preservation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 210.23 g/mol. The structure features a phenolic ring that enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to engage in hydrogen bonding and other interactions with biomolecules. The phenolic hydroxyl group is known to influence various biochemical pathways, while the dioxolane ring may modulate the compound's stability and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains. For instance, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for natural preservative applications in food products .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Using assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), researchers quantified its radical scavenging ability. The results indicated that the compound exhibits a significant capacity to neutralize free radicals, which is beneficial for preventing oxidative stress-related damage in biological systems .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Food Preservation : A study demonstrated that incorporating this compound into food products significantly reduced microbial load and extended shelf life without compromising sensory qualities.

- Cosmetic Formulations : In cosmetic applications, formulations containing this compound showed improved stability against oxidation, enhancing the shelf life of products while providing skin protection benefits.

科学研究应用

Organic Synthesis

2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol serves as an important intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of various derivatives useful in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Derivatives

Researchers have utilized this compound to synthesize novel derivatives that exhibit enhanced biological activities. For instance, modifications to the methoxy and dioxolane groups have resulted in compounds with improved solubility and bioactivity against specific cancer cell lines.

Flavoring Agents

This compound is noted for its sweet, chocolate-like flavor profile, making it suitable for use in food products as a flavoring agent. It is particularly valuable in the formulation of confectionery and dessert products.

Application in Food Industry

The compound's sensory properties have been leveraged in the food industry to enhance the flavor profiles of various products. Its use is guided by regulatory standards to ensure safety and compliance in food applications.

Pharmaceutical Applications

There is growing interest in the pharmaceutical applications of this compound due to its potential therapeutic properties.

Potential Therapeutic Uses

Preliminary studies suggest that this compound may possess antioxidant and anti-inflammatory properties. Ongoing research aims to explore its efficacy in treating conditions related to oxidative stress and inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Dioxolane and Dioxane Derivatives

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS: 6414-32-0)

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol .

- Key Differences: This compound lacks the phenolic hydroxyl group present in the target molecule, replacing it with a methoxy group.

2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol (CAS: 6329-01-7)

Propenyl-Substituted Phenolic Compounds

Phenol, 2-Methoxy-4-(2-Propenyl) (Eugenol methyl ether; CAS: Not provided)

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol .

- Key Differences: Features an allyl (propenyl) group instead of the dioxolane ring. Exhibits potent antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria .

2-Methoxy-4-(1-propenyl)phenol

- Source: Identified in pyrolysis liquids and biogenic copper nanoparticles .

- Applications: Contributes to antimicrobial properties in nutmeg-derived nanoparticles .

Functional Derivatives: Acetates and Imidazoles

Phenol, 2-Methoxy-4-(2-propenyl)-, acetate

- Activities: Demonstrates superior docking scores for anti-inflammatory (−7.072 kcal/mol against COX-1) and antidepressant (−5.541 kcal/mol) activities compared to the parent propenyl phenol .

2-Methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | 68527-74-2 | C₁₁H₁₄O₄ | 210.23 | N/A | Phenol, dioxolane, methoxy |

| 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | 6414-32-0 | C₁₁H₁₄O₃ | 194.23 | N/A | Methoxy, dioxolane |

| Phenol, 2-Methoxy-4-(2-Propenyl) | N/A | C₁₀H₁₂O₂ | 164.20 | N/A | Allyl, methoxy, phenol |

| 2-Methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol | 6329-01-7 | C₁₂H₁₆O₄ | 224.25 | 352.4 | Phenol, dioxane, methoxy |

准备方法

Starting Material Preparation and Functionalization

- Vanillin or 4-hydroxy-3-methoxybenzaldehyde is a common starting material due to its 2-methoxy-4-hydroxy substitution pattern.

- The aldehyde group in vanillin can be converted into a dioxolane ring by reaction with ethylene glycol or related diols under acidic conditions, forming the 1,3-dioxolane ring as a protective acetal group.

Acetalization to Form the 1,3-Dioxolane Ring

- The acetalization reaction is typically carried out by refluxing the aldehyde with ethylene glycol or 1,2-bis(trimethylsilyloxy)ethane in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

- Reaction conditions involve:

- Solvent: Dry dioxane, methanol, or dichloromethane.

- Temperature: Reflux (~100 °C) or room temperature depending on catalyst and solvent.

- Duration: Several hours (e.g., 7 hours reflux reported).

- The reaction leads to the formation of the dioxolane ring at the aldehyde position, yielding 2-Methoxy-4-(1,3-dioxolan-2-yl)phenol derivatives.

Methylation of Phenolic Hydroxyl Group

- The methoxy group at position 2 can be introduced by methylation of the phenol using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

- Typical conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: 0 °C to room temperature.

- Reaction time: Overnight stirring.

- This step ensures the phenol is converted into the methoxy derivative.

Protection and Deprotection Strategies

- The dioxolane ring acts as a protecting group for the aldehyde functionality during subsequent synthetic steps.

- Deprotection is achieved by acidic hydrolysis under mild conditions (e.g., aqueous HCl in isopropanol or methanol at room temperature to 45 °C).

- This step regenerates the aldehyde if needed or allows further functionalization.

Catalytic Hydrogenation and Reduction

- In some synthetic routes, reduction of intermediates such as hydroxyphenyl acetonitriles or nitrostyrenes to corresponding amines or alcohols is performed using:

- Catalysts: 10% Pd/C under hydrogen atmosphere.

- Solvent: Ethanol or methanol.

- Conditions: Room temperature to mild heating.

- These transformations may precede or follow the acetalization step depending on the target substitution pattern.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetalization | Aldehyde + ethylene glycol + H2SO4 | Reflux (~100 °C) | 7 hours | 74 | Formation of 1,3-dioxolane ring |

| Methylation of phenol | Methyl iodide + NaH + THF | 0 °C to RT | Overnight | 90+ | Conversion of phenol to methoxy group |

| Catalytic hydrogenation | Pd/C + H2 + EtOH | RT | 1-2 hours | High | Reduction of nitrile/nitro intermediates |

| Deprotection of dioxolane | Aqueous HCl in IPA or MeOH | RT to 45 °C | 0.5-3 hours | Variable | Removal of acetal protecting group |

Research Findings and Optimization Notes

- The acetalization step is highly efficient under acidic reflux conditions, yielding stable dioxolane rings that protect aldehyde groups during further synthetic manipulations.

- Methylation is best performed under anhydrous conditions with strong bases to avoid side reactions.

- Hydrogenation steps require careful control of catalyst loading and reaction time to prevent over-reduction or degradation.

- Deprotection conditions must be optimized to avoid cleavage of sensitive ether or phenol groups.

- Recent literature emphasizes the use of 1,2-bis(trimethylsilyloxy)ethane as an alternative acetalization reagent for milder and more selective formation of dioxolane rings.

常见问题

Q. What are the established synthetic routes for 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol?

The compound is synthesized via acid-catalyzed acetalization between vanillin and propylene glycol. Optimization of reaction parameters (e.g., temperature, catalyst type) is critical to minimize diastereomer formation, a common issue in acetal synthesis. For example, using p-toluenesulfonic acid as a catalyst under reflux conditions can improve yield and selectivity .

Q. How is the compound characterized for structural confirmation?

Structural characterization employs:

- NMR spectroscopy (1H and 13C) to identify the methoxy group (-OCH₃) and acetal ring protons.

- X-ray crystallography (using SHELXL for refinement) to resolve stereochemistry and confirm the dioxolane ring geometry .

- Mass spectrometry (MS) and IR spectroscopy to validate molecular weight and functional groups .

Q. What safety protocols are recommended for handling this compound?

While regulatory assessments (e.g., South Korean hazard evaluations) classify it as non-hazardous, standard laboratory precautions apply:

- Use personal protective equipment (PPE: gloves, goggles).

- Ensure adequate ventilation to avoid inhalation.

- Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can discrepancies in NMR data for diastereomers of this compound be resolved?

Diastereomers may exhibit overlapping signals in standard 1H NMR. Strategies include:

Q. What strategies validate purity in pharmacological studies?

Purity validation requires multi-method approaches:

Q. How does the acetal modification influence bioactivity compared to vanillin?

The dioxolane ring enhances hydrolytic stability and alters lipophilicity, potentially improving membrane permeability. Comparative studies include:

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include polymorphism and twinning. Mitigation strategies:

- Solvent screening : Use vapor diffusion with solvents like ethyl acetate/hexane mixtures.

- Temperature gradients : Slow cooling from saturated solutions to promote single-crystal growth.

- SHELXD : Resolve twinned structures via dual-space algorithms for phase refinement .

Methodological Notes

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robustness in handling twinned or high-resolution data .

- Analytical Chemistry : Cross-validate spectroscopic data with computational tools (e.g., density functional theory for NMR chemical shift prediction).

- Safety Compliance : Align handling protocols with SDS guidelines, even for non-hazardous classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。